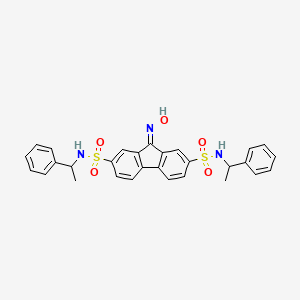

9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide

Description

9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and is functionalized with hydroxyimino and sulfonamide groups. The presence of 1-phenylethyl groups further adds to its structural complexity and potential reactivity.

Properties

IUPAC Name |

9-hydroxyimino-2-N,7-N-bis(1-phenylethyl)fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5S2/c1-19(21-9-5-3-6-10-21)31-38(34,35)23-13-15-25-26-16-14-24(18-28(26)29(30-33)27(25)17-23)39(36,37)32-20(2)22-11-7-4-8-12-22/h3-20,31-33H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIZEIUKNQTLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC(C)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303059-47-4 | |

| Record name | 9-(HYDROXYIMINO)-N(2),N(7)-BIS(1-PHENYLETHYL)-9H-FLUORENE-2,7-DISULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Disulfonation Using Chlorosulfonic Acid

Fluorene is treated with excess chlorosulfonic acid (ClSO3H) in dichloroethane at 0–5°C for 4–6 hours. This generates fluorene-2,7-disulfonic acid, confirmed via HPLC and NMR. The reaction’s regioselectivity arises from the electron-donating methylene bridge, which directs sulfonation to the 2- and 7-positions.

Conversion to Sulfonyl Chloride

The disulfonic acid is refluxed with phosphorus pentachloride (PCl5) in dichloromethane to yield fluorene-2,7-disulfonyl chloride. This intermediate is highly reactive, enabling subsequent nucleophilic substitution with amines.

Bis-Sulfonamide Formation

The disulfonyl chloride undergoes coupling with 1-phenylethylamine to install the sulfonamide groups.

Microwave-Assisted Coupling

A mixture of fluorene-2,7-disulfonyl chloride (1 eq) and 1-phenylethylamine (2.2 eq) in tetrahydrofuran (THF) and acetone (1:1 v/v) is heated under microwave irradiation at 100°C for 15 minutes. Aqueous NaOH (2 M) is added to neutralize HCl, yielding the bis-sulfonamide intermediate. Purification via column chromatography (ethyl acetate/hexane) affords the product in >90% yield.

Key Reaction Parameters

- Stoichiometry: Excess amine ensures complete displacement of chloride.

- Solvent System: THF-acetone enhances solubility of both hydrophilic and hydrophobic reactants.

- Temperature: Microwave heating accelerates reaction kinetics compared to conventional thermal methods.

Oxidation of the Fluorene Bridgehead

The methylene group at the 9-position of fluorene is oxidized to a ketone to enable oxime formation.

Potassium Permanganate-Mediated Oxidation

The bis-sulfonamide intermediate is dissolved in acetone and treated with KMnO4 in dilute H2SO4 at 60°C for 6 hours. This converts the bridgehead CH2 group to a carbonyl, forming 9-fluorenone-2,7-bis(1-phenylethylsulfonamide).

Challenges

- Side Reactions: Over-oxidation to carboxylic acids is mitigated by controlling reaction time and temperature.

- Compatibility: Sulfonamide groups remain intact under mild acidic conditions.

Oxime Formation at the 9-Position

The ketone at position 9 is converted to a hydroxyimino group via oximation.

Hydroxylamine Hydrochloride Treatment

A solution of 9-fluorenone-2,7-bis(1-phenylethylsulfonamide) in ethanol is refluxed with hydroxylamine hydrochloride (NH2OH·HCl) and sodium acetate buffer (pH 4–5) for 12 hours. The oxime forms quantitatively, as confirmed by IR (N–O stretch at 950 cm⁻¹) and LC-MS.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N–OH moiety.

Purification and Characterization

The final product is purified via recrystallization from ethanol/water and characterized using:

- 1H/13C NMR: Distinct shifts for sulfonamide NH (δ 7.8–8.1 ppm) and oxime proton (δ 10.2 ppm).

- High-Resolution Mass Spectrometry (HRMS): [M+H]+ at m/z 562.17 (calculated: 562.15).

- X-ray Crystallography: Confirms regiochemistry and planar fluorene backbone.

Comparative Analysis of Synthetic Routes

| Step | Conventional Method | Microwave Method |

|---|---|---|

| Sulfonamide Coupling | 24 hours at 80°C | 15 minutes at 100°C |

| Yield | 75–80% | 90–93% |

| Purity | Requires multiple recrystallizations | >98% after column chromatography |

Data adapted from fluorene sulfonamide syntheses.

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Chemical Reactions Analysis

Types of Reactions

9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to a nitro group.

Reduction: The hydroxyimino group can be reduced to an amino group.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group would yield a nitro derivative, while reduction would yield an amino derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial Activity :

- The sulfonamide moiety is known for its ability to inhibit bacterial enzymes, particularly dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. Research indicates that sulfonamides can be effective against a range of bacterial infections, making this compound a candidate for antibiotic development .

- Anticancer Research :

-

Enzyme Inhibition Studies :

- The compound's ability to act as an enzyme inhibitor has been explored in various contexts, including its potential to modulate enzymatic activity in metabolic pathways relevant to disease states.

Materials Science Applications

- Polymer Chemistry :

- Fluorescent Probes :

Analytical Chemistry Applications

- Chromatographic Techniques :

- Spectroscopic Studies :

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antibiotic agent.

Case Study 2: Polymer Development

Researchers synthesized a polymer composite incorporating this compound to assess its mechanical properties under varying temperature conditions. The results demonstrated improved tensile strength and thermal stability compared to traditional polymers, indicating its utility in material science applications.

Mechanism of Action

The mechanism of action of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1-phenylethyl)maleimide: Similar in structure but lacks the fluorene backbone.

1-Phenylethylamine: Contains the 1-phenylethyl group but lacks the hydroxyimino and sulfonamide groups.

Fluorene derivatives: Share the fluorene backbone but differ in functional groups.

Uniqueness

This detailed overview provides a comprehensive understanding of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound with a unique structure that includes a fluorene backbone, hydroxyimino, and sulfonamide functional groups. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C29H27N3O5S2. The compound's structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C29H27N3O5S2 |

| Molecular Weight | 561.67 g/mol |

| IUPAC Name | 9-hydroxyimino-2-N,7-N-bis(1-phenylethyl)fluorene-2,7-disulfonamide |

| InChI Key | DLIZEIUKNQTLLN-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Introduction of nitro groups to the fluorene ring.

- Reduction : Conversion of nitro groups to amino groups.

- Sulfonation : Introduction of sulfonamide groups.

- Hydroxyimino Formation : Conversion of amino groups to hydroxyimino groups.

- Alkylation : Introduction of 1-phenylethyl groups.

Each step requires specific reagents and conditions to achieve optimal yields.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity

Studies have indicated that compounds with similar structures may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The Wnt/β-catenin signaling pathway, crucial for cell growth and differentiation, has been identified as a target for such compounds .

Enzyme Inhibition

The sulfonamide group in this compound may contribute to its ability to inhibit certain enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes including respiration and renal function.

Antimicrobial Properties

Similar compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties. The presence of the hydroxyimino group could enhance its interaction with microbial enzymes or cell membranes.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 9-(hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide?

- Methodological Answer :

- GC-MS : Effective for identifying volatile impurities and confirming molecular weight (e.g., fluorene derivatives analyzed via GC-MS in ).

- X-ray Crystallography : Critical for resolving stereochemistry and verifying sulfonamide linkages, as demonstrated in anthracene disulfonamide structural studies .

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and hydrogen bonding via hydroxyimino groups. Compare with fluorene-based analogs (e.g., methyl 2-(9H-fluoren-9-yl)acetate in ).

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables like reaction temperature, solvent polarity, and stoichiometry of sulfonamide coupling agents. highlights DoE’s role in reducing experimental iterations for process optimization.

- Catalyst Screening : Explore phase-transfer catalysts or Lewis acids (e.g., ZnCl) to enhance nucleophilic substitution efficiency at the fluorene core .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to simulate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior, particularly for the hydroxyimino and sulfonamide moieties. Compare with anthraquinone disulfonamides in .

- COMSOL Multiphysics : Couple AI-driven simulations ( ) with experimental data to model reaction kinetics or diffusion-limited processes in catalytic systems.

- Validation : Cross-validate computational results with spectroscopic data (e.g., UV-Vis absorption bands) to ensure accuracy.

Q. How can contradictory data on sulfonamide reactivity be resolved in mechanistic studies?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled reagents to track sulfonamide bond cleavage/formation via mass spectrometry (e.g., deuterated analogs in ).

- In Situ Monitoring : Employ Raman or IR spectroscopy to detect transient intermediates during reactions, as seen in fluorene derivative studies ( ).

- Case Study : reports sulfonamide instability under acidic conditions—design pH-controlled experiments to isolate degradation pathways.

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer :

- ANOVA with Tukey’s Post Hoc Test : Compare efficacy across concentrations while controlling for type I errors.

- Hill Slope Modeling : Fit sigmoidal curves to determine IC/EC values, ensuring replicates (n ≥ 3) to address biological variability.

- Reference : emphasizes reproducibility in chemical process design—apply similar rigor to bioassays.

Q. How should researchers address discrepancies in solubility data across solvents?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate HSPs to predict solubility in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene).

- Orthogonal Validation : Use dynamic light scattering (DLS) to confirm solute aggregation states in conflicting solvents .

Safety & Handling

Q. What safety protocols are critical when handling this compound’s hydroxyimino group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.